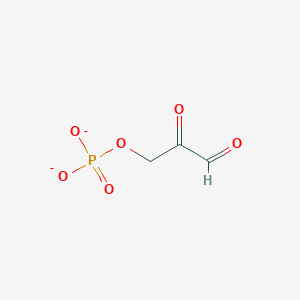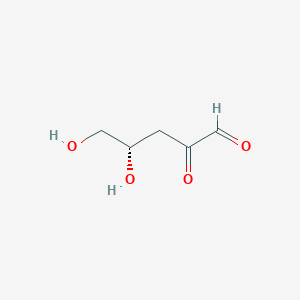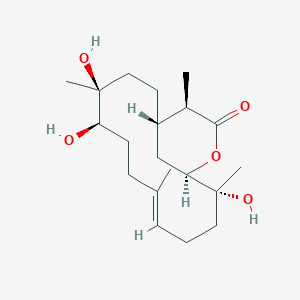
6-Methylthioguanosine monophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methylthioguanosine monophosphate belongs to the class of organic compounds known as purine ribonucleoside monophosphates. These are nucleotides consisting of a purine base linked to a ribose to which one monophosphate group is attached. This compound is slightly soluble (in water) and a moderately acidic compound (based on its pKa). This compound has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood.
This compound is an organic molecule.
Wissenschaftliche Forschungsanwendungen
Role in Cytotoxic Effects and Purine Synthesis
6-Methylthioguanosine monophosphate (meTGMP) is a metabolite involved in the cytotoxic effects of certain thiopurine drugs like 6-mercaptopurine and 6-thioguanine, commonly used in leukemia treatments. Studies have shown that meTGMP, formed by the action of the enzyme thiopurine methyltransferase (TPMT), does not significantly contribute to the cytotoxic effects of 6-thioguanine. Instead, its cytotoxicity is more dependent on the incorporation of thioguanine nucleotides into DNA rather than inhibition of de novo purine synthesis (DNPS) (Karim et al., 2013).
Transformation in Erythrocytes
In erythrocytes, various oxypurines and 6-thiopurines can be transformed into nucleoside triphosphate forms. This includes the ability to utilize this compound (meTGMP) as a substrate, albeit slowly, implying the activity of specific nucleotide monophosphate kinases in these cells (Nelson, Buggé, & Krasny, 1977).
Metabolism in Inflammatory Bowel Disease and Leukemia
The metabolism and clinical effects of thiopurine drugs, including 6-mercaptopurine, have been studied in the context of inflammatory bowel disease and childhood leukemia. TPMT polymorphism plays a crucial role in metabolizing these drugs into active and inactive forms, including meTGMP. The study indicates that TPMT activity and meTGMP concentrations are higher in children compared to adults, highlighting the complex role of thiopurine metabolism in drug effects (Pettersson et al., 2002).
Cellular Uptake and Pharmacological Aspects
The uptake of 6-methylthiopurine ribonucleoside by human erythrocytes has been investigated, highlighting the mechanisms by which meTGMP and related compounds are transported and metabolized within cells. This study contributes to understanding the pharmacological aspects of thiopurine drugs (Loo et al., 1969).
Eigenschaften
CAS-Nummer |
34020-33-2 |
|---|---|
Molekularformel |
C11H16N5O7PS |
Molekulargewicht |
393.32 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(2-amino-6-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C11H16N5O7PS/c1-25-9-5-8(14-11(12)15-9)16(3-13-5)10-7(18)6(17)4(23-10)2-22-24(19,20)21/h3-4,6-7,10,17-18H,2H2,1H3,(H2,12,14,15)(H2,19,20,21)/t4-,6-,7-,10-/m1/s1 |
InChI-Schlüssel |
QJRQZGPABIMRAZ-KQYNXXCUSA-N |
Isomerische SMILES |
CSC1=NC(=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N |
SMILES |
CSC1=NC(=NC2=C1N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O)N |
Kanonische SMILES |
CSC1=NC(=NC2=C1N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O)N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,3aS,5aR,5bR,7aR,10R,11aR,11bR,13aR,13bR)-10-hydroxy-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B1258975.png)

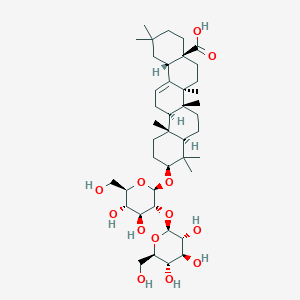

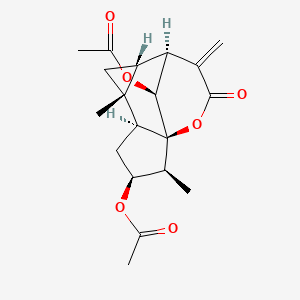
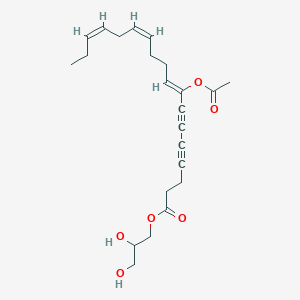

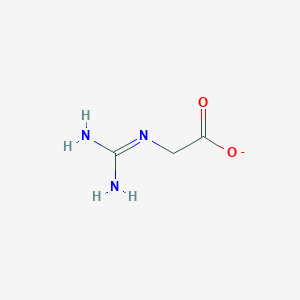
![(17E)-17-ethylidene-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,16-dione](/img/structure/B1258988.png)
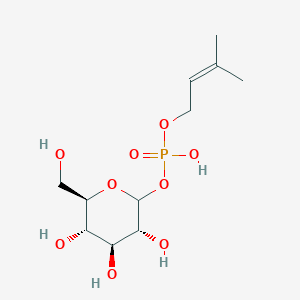
![decyl (8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13,17-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-2-carboxylate](/img/structure/B1258992.png)
